3-Methoxy-4-aminoazobenzene

Carcinogenicity Hepatocarcinogen TD50

3-Methoxy-4-aminoazobenzene (3-MeO-AAB; CAS 3544-23-8) is a monomethoxy-substituted 4-aminoazobenzene dye with the methoxy group at the 3-position of the aniline ring. It is classified as a potent hepatocarcinogen in rats and mice and a strong frameshift mutagen in Salmonella typhimurium strains TA98 and TA100 following metabolic activation.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 3544-23-8
Cat. No. B1195087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-aminoazobenzene
CAS3544-23-8
Synonyms3-MeO-AAB
3-methoxy-4-aminoazobenzene
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N
InChIInChI=1S/C13H13N3O/c1-17-13-9-11(7-8-12(13)14)16-15-10-5-3-2-4-6-10/h2-9H,14H2,1H3
InChIKeyBQDAFHDHPLPCLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-aminoazobenzene (CAS 3544-23-8): A Position-Specific Hepatocarcinogenic Aminoazo Dye for Toxicology and Metabolism Research


3-Methoxy-4-aminoazobenzene (3-MeO-AAB; CAS 3544-23-8) is a monomethoxy-substituted 4-aminoazobenzene dye with the methoxy group at the 3-position of the aniline ring. It is classified as a potent hepatocarcinogen in rats and mice and a strong frameshift mutagen in Salmonella typhimurium strains TA98 and TA100 following metabolic activation [1][2]. The compound serves as a well-characterized model substrate for studying cytochrome P450-mediated bioactivation, particularly via CYP1A2 (P450IA2) induction, and was historically investigated as a dye intermediate [3]. Its carcinogenic potency is quantified by a harmonic-mean TD50 of 60.2 mg/kg/day in mice [1].

Why 3-Methoxy-4-aminoazobenzene Cannot Be Replaced by Other Methoxy-4-aminoazobenzene Isomers


Methoxy-4-aminoazobenzenes are not interchangeable: the position of the methoxy substituent on the aniline ring fundamentally dictates carcinogenic and mutagenic outcome. Moving the methoxy group from the 3- to the 2-position (2-MeO-AAB) completely abolishes hepatocarcinogenicity [1][2]. Similarly, 3-MeO-AAB is a potent mutagen in both TA98 and TA100 strains with S9 activation, whereas 2-MeO-AAB is non-mutagenic under identical conditions [3]. The parent compound 4-aminoazobenzene (AAB) is only weakly carcinogenic and non-mutagenic in TA98 [2][4]. These extreme position-dependent activity cliffs mean that procurement of any isomer other than the 3-methoxy derivative will yield a functionally distinct compound unsuitable for studies requiring the potent hepatocarcinogenic and mutagenic phenotype.

3-Methoxy-4-aminoazobenzene (CAS 3544-23-8): Quantified Differentiation Evidence for Procurement Decisions


Potent Hepatocarcinogenicity vs. Non-Carcinogenic 2-Methoxy Isomer

3-MeO-AAB is a definitively established hepatocarcinogen, while its positional isomer 2-MeO-AAB is non-carcinogenic under equivalent dosing protocols. In the Carcinogenic Potency Database, 3-MeO-AAB shows a harmonic-mean TD50 of 60.2 mg/kg/day for liver tumors in female mice, whereas 2-MeO-AAB registers 'no positive' in all species-sex groups tested [1][2]. In a direct comparative rat feeding study (0.09% in diet), 3-MeO-AB induced well-differentiated hepatocarcinoma in 91% (21/23) of Donryu male rats, while the parent 4-aminoazobenzene (AB) at 0.08% caused no cancerous changes in any organ [3].

Carcinogenicity Hepatocarcinogen TD50

20-Fold Higher Hepatic DNA Adduct Formation Compared with 2-Methoxy Isomer

In a direct comparative in vivo study, rats were administered equimolar intraperitoneal doses of 3-MeO-AAB (hepatocarcinogen) or 2-MeO-AAB (non-hepatocarcinogen). ³²P-Postlabeling analysis of hepatic DNA revealed that 3-MeO-AAB produced more than 20-fold higher total DNA adduct levels than 2-MeO-AAB. Furthermore, five distinct adduct spots were detected in 3-MeO-AAB-treated liver DNA (one comprising over 70% of total modified bases), whereas only a single adduct was observed for 2-MeO-AAB [1][2]. In a parallel study in Escherichia coli, 3-MeO-AAB-DNA adduct levels were 25-fold higher than 2-MeO-AAB-DNA adducts [3].

DNA adducts 32P-postlabeling Genotoxicity

Potent Mutagenicity in Salmonella TA98 and TA100 vs. Non-Mutagenic 2-Methoxy Isomer

In a systematic mutagenicity study of ring-methoxylated 4-aminoazobenzene derivatives using Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation, the potent carcinogen 3-methoxy-AAB was a potent mutagen for both tester strains. In contrast, the non-carcinogen 2-methoxy-AAB was non-mutagenic in both strains. The moderate carcinogen 4'-methoxy-AAB and the weak carcinogen AAB showed only moderate or weak mutagenicity [1]. This pattern was independently confirmed: 3-MeO-AAB displayed strong mutagenicity in TA98 and TA100, while 2-MeO-AAB gave negative results, consistent with its non-carcinogenic status [2].

Mutagenicity Ames test Salmonella typhimurium

Distinct Cytochrome P450 Induction Profile: PB-Inducible vs. MC-Inducible for o-Aminoazotoluene

The mutagenic activation of 3-MeO-AAB exhibits a unique cytochrome P450 induction fingerprint that distinguishes it from prototypical aromatic amine carcinogens. In a head-to-head Salmonella TA98 mutagenicity study comparing 3-MeO-AAB with o-aminoazotoluene (OAT), phenobarbital (PB) pretreatment of rats produced a 4-fold increase in liver microsomal activation of 3-MeO-AAB over untreated controls, whereas 3-methylcholanthrene (MC) yielded only a 1.8-fold increase. In contrast, MC pretreatment produced the expected ~4-fold increase for OAT activation, while PB gave only a 1.5-fold increase [1]. This inverted PB/MC induction pattern indicates that 3-MeO-AAB is preferentially bioactivated by CYP2B-subfamily enzymes (PB-inducible) rather than CYP1A-family enzymes (MC-inducible), a property not shared by OAT or most other aminoazo carcinogens.

Cytochrome P450 Metabolic activation Phenobarbital

Male-Specific Renal Bioactivation: 10-Fold Higher Activity in Kidney vs. Liver Microsomes

3-MeO-AAB displays pronounced tissue- and sex-dependent metabolic activation not reported for other aminoazo dye isomers. In BALB/c, DBA/2, and F1 hybrid male mice, renal microsomes exhibited approximately 10-fold greater activity for mediating mutagenic activation of 3-MeO-AAB toward Salmonella TA98 compared with hepatic microsomes, when normalized per nmol of microsomal cytochrome P450. Female renal microsomes and extrahepatic microsomes (lung, small intestine, colon) showed negligible activity. This male renal-specific activation was inhibitable by 7,8-benzoflavone and SKF 525A, confirming cytochrome P450 mediation [1]. The responsible enzyme was subsequently purified and identified as CYP4B1, a P450 form abundantly expressed in male mouse kidney but absent in female kidney and in liver of both sexes [2].

Renal metabolism Sex-dependent activation CYP4B1

3-Methoxy-4-aminoazobenzene (CAS 3544-23-8): Evidence-Backed Research and Industrial Application Scenarios


Positive Control in Carcinogenicity and Genotoxicity Screening Assays

3-MeO-AAB is an ideal positive control for in vivo carcinogenicity bioassays (rat and mouse hepatocarcinogenesis models) and in vitro genotoxicity tests (Ames TA98/TA100 with S9 activation). Its well-characterized TD50 of 60.2 mg/kg/day provides a quantitative benchmark for potency ranking [1]. The non-carcinogenic 2-methoxy isomer serves as a matched negative control, enabling robust structure-activity comparisons within the same chemical scaffold [2].

Tool Substrate for CYP2B-Selective Bioactivation Studies

The unique PB-inducible activation profile of 3-MeO-AAB (4-fold induction by phenobarbital vs. 1.8-fold by 3-methylcholanthrene) makes it a discriminating probe substrate for CYP2B subfamily enzymes, in contrast to prototypical CYP1A substrates such as o-aminoazotoluene [3]. This property enables direct enzymatic phenotyping in liver microsomal preparations from chemically induced or genetically modified rodent models.

Model Hepatocarcinogen for DNA Adduct Formation and Repair Studies

With a 20- to 25-fold higher DNA adduct yield relative to 2-MeO-AAB and the production of five distinct hepatic DNA adducts, 3-MeO-AAB is the preferred reference compound for ³²P-postlabeling method development, adductome profiling, and DNA repair kinetics studies in liver tissue [4]. Its adduct-specific antibodies have been raised for immunoanalytical quantitation workflows [5].

Investigative Tool for Extrahepatic and Sex-Dependent Carcinogen Activation

The male mouse kidney-specific CYP4B1-mediated bioactivation of 3-MeO-AAB, showing ~10-fold greater activity than hepatic microsomes, establishes this compound as a critical reagent for studying androgen-dependent renal P450 expression and extrahepatic chemical carcinogenesis mechanisms not accessible with liver-only carcinogens [6].

Quote Request

Request a Quote for 3-Methoxy-4-aminoazobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.